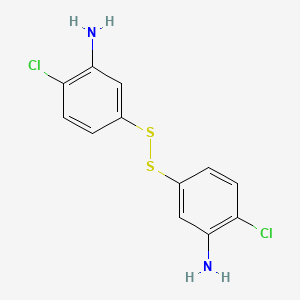
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol . The IUPAC name for this compound is 1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7 (1)8;/h1,3,5,10H,2,4,6H2;1H . The Canonical SMILES structure is C1CNCC2=C1C=CN=C2.Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 170.0610761 g/mol . The topological polar surface area is 24.9 Ų and it has a heavy atom count of 11 . The compound has a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A study by Teng Da-wei (2010) outlines a method for synthesizing 1,2,3,4-tetrahydro-2,6-naphthyridine, which is structurally similar to 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. The process involved a six-step reaction including condensation, elimination, and protection of the amino group (Teng, 2010).
Reactivity Studies : Sirakanyan et al. (2014) investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines, discovering unique reactions under different conditions, including a new rearrangement leading to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines (Sirakanyan et al., 2014).
Asymmetric Hydrogenation : Ma et al. (2016) developed a method for the asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes, resulting in the formation of 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantioselectivity. This presents a practical approach to preparing valuable chiral heterocyclic building blocks (Ma et al., 2016).
Metal-Free Hydrogenation : Wang et al. (2016) achieved the first metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions. This technique offers a novel approach to synthesizing 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives (Wang et al., 2016).
Antibacterial Properties : Santilli et al. (1975) synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides and evaluated their antibacterial efficacy against Escherichia coli and other gram-negative bacteria, suggesting potential medical applications (Santilli et al., 1975).
Synthesis of Novel Heterocyclic Systems : Sirakanyan et al. (2013) developed methods for synthesizing new substituted tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines from tetrahydro-[2,7]naphthyridine-4-carbonitrile, indicating the compound's utility in creating novel heterocyclic systems (Sirakanyan et al., 2013).
Investigation of Tautomerism and Hydrogen Bonds : Alvarez-Rúa et al. (2004) examined the tautomerism and hydrogen bonding behaviors in various 1,8-naphthyridine derivatives, which is relevant to understanding the chemical properties of this compound (Alvarez-Rúa et al., 2004).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that alkyl halides react readily with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
It is suggested that the compound may be involved in the catalytic reduction of naphthyridine . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by this compound.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.
Action Environment
The action of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to environmental conditions such as temperature and atmospheric composition.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARFMNQYDXJET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719258 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-72-9 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)


![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)




![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)


